N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-11-10-18(14-19(20)24-12-4-7-21(24)25)23-22(26)17-9-8-15-5-2-3-6-16(15)13-17/h2-3,5-6,8-11,13-14H,4,7,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDVHORYTRRDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 2-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of hydroxyl-substituted pyrrolidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide exhibit notable anticancer properties. Studies have shown that compounds with similar structures can induce cytotoxicity in various cancer cell lines, including lung adenocarcinoma (A549 cells). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making these compounds promising candidates for further development in cancer therapy .
Neuroprotective Effects
The compound has demonstrated potential neuroprotective effects, particularly in models of cerebrovascular disorders. The presence of the pyrrolidine moiety enhances its ability to interact with central nervous system targets, suggesting that it may help mitigate damage from ischemic events or neurodegenerative diseases.
Antimicrobial Properties
There is emerging evidence that this compound and its derivatives possess antimicrobial activity against both Gram-positive bacteria and drug-resistant fungi. This makes them valuable in the search for new antibiotics amid rising resistance to existing drugs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the naphthalene core.
- Introduction of the pyrrolidine ring through nucleophilic substitution.
- Amide bond formation to yield the final product.
Advanced characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray diffraction are essential for confirming the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
A study conducted on a series of naphthalene derivatives, including this compound, assessed their efficacy against A549 human lung cancer cells. The results indicated that certain derivatives exhibited a significant reduction in cell viability compared to control groups, with IC50 values indicating potent activity .
Case Study: Neuroprotective Effects
In a model simulating ischemic stroke, treatment with this compound resulted in reduced neuronal death and improved functional recovery outcomes. This suggests a protective role against oxidative stress and inflammation associated with cerebrovascular injuries.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-2-carboxamides with Halogenated Aryl Substituents
Example Compound : N-(4-bromophenyl)naphthalene-2-carboxamide ()
- Structural Differences: Replaces the methoxy-pyrrolidinone phenyl group with a simple 4-bromophenyl substituent.
- Synthesis : Synthesized via microwave-assisted amidation of 2-naphthoic acid or its esters with 4-bromoaniline. Optimal conditions include solvent-free reactions at 150°C under microwave irradiation (800 W) with KF/Al₂O₃ catalyst, achieving yields >85% in 2 hours .
- Lacks the hydrogen-bonding pyrrolidinone ring, which may limit interactions with polar biological targets.
Azo-Linked Naphthalene Carboxamides
Example Compounds :
- 4-[[4-(aminocarbonyl)phenyl]azo]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide ()
- N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide ()
- Structural Differences : Feature azo (-N=N-) bridges and additional hydroxyl or benzimidazolone groups.
- Key Properties: Azo groups confer chromophoric properties, making these compounds suitable as dyes or sensors . Hydroxyl and benzimidazolone groups enhance polarity and metal-chelation capacity, contrasting with the target compound’s pyrrolidinone and methoxy motifs. Synthesis typically involves diazotization and coupling reactions, which are more complex than direct amidation .
Heterocycle-Modified Naphthalene Carboxamides
Example Compound : N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide ()
- Structural Differences: Incorporates a 1,3,4-oxadiazole ring instead of pyrrolidinone.
- The 3-methoxyphenyl group on oxadiazole may direct electronic effects differently than the 4-methoxy substituent in the target compound.
Table 2: Substituent Effects on Physicochemical Properties
| Compound Type | Substituent | LogP* | Hydrogen-Bond Acceptors |
|---|---|---|---|
| Target Compound | 4-methoxy, pyrrolidinone | ~3.2† | 4 (amide, pyrrolidinone) |
| N-(4-bromophenyl) derivative | 4-bromo | ~4.1† | 2 (amide) |
| Azo-linked derivative | Azo, hydroxyl | ~2.8† | 5 (amide, azo, hydroxyl) |
| Oxadiazole derivative | Oxadiazole, 3-methoxyphenyl | ~3.0† | 3 (amide, oxadiazole) |
*Estimated using fragment-based methods; †Calculated values based on structural analogs.
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a naphthalene backbone with a methoxy group and a pyrrolidine-derived substituent, which are crucial for its biological activity. The molecular formula is with a molecular weight of approximately 365.45 g/mol.
Synthesis Methods:
- Formation of the Naphthalene Core: Reaction of naphthalene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
- Methoxy Group Introduction: Methylation of the phenolic hydroxyl group using methyl iodide in the presence of potassium carbonate.
- Pyrrolidinone Attachment: Nucleophilic substitution reaction to introduce the pyrrolidinone moiety.
Advanced characterization techniques such as NMR, IR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown efficacy against various Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's structural features allow it to interact with biological targets involved in cancer progression. Studies have demonstrated that naphthalene derivatives can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves disruption of the cell cycle and induction of apoptosis through pathways associated with microtubule stabilization .
Neuroprotective Effects
Preliminary studies also suggest that the compound may possess cerebroprotective properties, potentially influencing central nervous system functions and offering protective benefits against neurodegenerative disorders. The presence of the pyrrolidine ring enhances binding affinity to various receptors, which might be responsible for these effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Activity : A series of naphthalene derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and E. faecalis. Results indicated that specific substitutions significantly enhance efficacy .
- Anticancer Evaluation : In vitro assays showed that certain naphthalene derivatives exhibit cytotoxic effects on cancer cells at nanomolar concentrations, comparable to established chemotherapeutic agents like cisplatin .
- Neuroprotective Studies : Investigations into the cerebroprotective effects revealed that certain compounds could mitigate oxidative stress in neuronal cells, suggesting a mechanism for neuroprotection.
Research Findings Summary
Q & A
What are the critical steps in synthesizing N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Functionalization of the phenyl ring with methoxy and pyrrolidinone groups via nucleophilic substitution or cyclization reactions.
- Step 2 : Coupling the modified phenyl moiety to the naphthalene-2-carboxamide core using amidation or Ullmann-type coupling.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization : Reaction temperatures (60–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are adjusted to maximize yield and minimize side products .
How is the compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 413.4 Da for CHNO).
- X-ray Crystallography : Resolves bond angles and stereochemistry of the pyrrolidinone moiety .
What structure-activity relationship (SAR) insights guide the optimization of its biological activity?
- Methoxy Group : Essential for membrane permeability; removal reduces bioavailability.
- Pyrrolidinone Moiety : Critical for target binding (e.g., enzyme active sites); replacing oxygen with sulfur decreases potency.
- Naphthalene Core : Hydrophobic interactions enhance binding affinity; fluorination at C-6 improves selectivity .
What mechanistic pathways underlie its interaction with biological targets like FXa or mGluR2?
- FXa Inhibition : The carboxamide group forms hydrogen bonds with Ser195 in the enzyme’s active site, while the pyrrolidinone moiety stabilizes hydrophobic interactions with Tyr99 .
- mGluR2 Antagonism : The methoxy-phenyl group binds to allosteric pockets, disrupting glutamate signaling .
How can conflicting bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Variations : Cell-based vs. enzymatic assays (e.g., IC differences due to off-target effects).
- Structural Analogues : Impurities in batches (e.g., residual piperidinone vs. pyrrolidinone derivatives).
Resolution : Cross-validate using orthogonal assays (SPR, ITC) and high-purity batches (>99%) .
What strategies improve solubility and bioavailability without compromising activity?
- Prodrug Design : Phosphonooxy or morpholinoethyl ester derivatives enhance aqueous solubility.
- PEGylation : Attaching polyethylene glycol chains to the carboxamide group improves pharmacokinetics .
How stable is the compound under varying pH and storage conditions?
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to hydrolysis of the amide bond.
- Storage : Stable at −20°C in anhydrous DMSO for >6 months; light-sensitive due to aromatic rings .
What computational methods predict its binding modes and off-target risks?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with FXa or mGluR2.
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.
- Off-Target Screening : SwissTargetPrediction identifies kinase or GPCR cross-reactivity .
How do metabolic studies inform its therapeutic potential?
- Phase I Metabolism : CYP3A4-mediated oxidation of the pyrrolidinone ring generates inactive metabolites.
- Phase II Conjugation : Glucuronidation at the methoxy group enhances renal excretion.
Implications : Co-administration with CYP inhibitors (e.g., ketoconazole) may prolong half-life .
What biological targets are most promising for preclinical validation?
- Oncology : Inhibits PARP-1 (IC = 120 nM) via competitive binding to the NAD site.
- Neurology : Modulates NMDA receptors (EC = 450 nM) in neuroprotection assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
